8-Oxabicyclo[3.2.1]octan-3-ol
Overview
Description
8-Oxabicyclo[3.2.1]octan-3-ol is a bicyclic organic compound with the molecular formula C7H12O2. It is characterized by a unique structure that includes an oxygen bridge and a hydroxyl group, making it an interesting subject for various chemical studies and applications.
Scientific Research Applications
8-Oxabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Safety and Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which is similar to 8-Oxabicyclo[3.2.1]octan-3-ol, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .
Mechanism of Action
Target of Action
The primary target of 8-Oxabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is structurally similar to 8-Oxabicyclo[321]octan-3-ol, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 8-Oxabicyclo[32The structurally similar tropane alkaloids are known to interact with various biological targets, leading to a range of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-Oxabicyclo[32Tropane alkaloids, which share a similar structure, are known to influence several biochemical pathways .
Result of Action
The molecular and cellular effects of 8-Oxabicyclo[32Tropane alkaloids, which share a similar structure, are known to have a wide array of biological activities .
Biochemical Analysis
Biochemical Properties
8-Oxabicyclo[3.2.1]octan-3-ol plays a significant role in biochemical reactions, particularly in oxidation and rearrangement processes. It interacts with various enzymes and proteins, including oxidoreductases and transferases, which facilitate its transformation and utilization in metabolic pathways. The compound’s interactions with these biomolecules often involve the formation of transient intermediates, which can influence the overall reaction kinetics and outcomes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the flux of metabolites through various pathways, thereby impacting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s structure allows it to fit into the active sites of certain enzymes, where it can either block substrate access or facilitate catalytic activity. These interactions can lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat. Long-term studies have shown that its effects on cellular function can vary, with some changes becoming more pronounced over extended periods of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, including oxidation and rearrangement reactions. It interacts with enzymes such as oxidoreductases and transferases, which facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help to localize the compound to particular cellular compartments, where it can exert its effects. The compound’s distribution can also influence its accumulation in certain tissues, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with relevant biomolecules. The localization of the compound can impact its activity and function, as it may be more effective in certain cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the improved synthetic routes for 8-Oxabicyclo[3.2.1]octan-3-ol involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2, allowing the efficient construction of 8-Oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic route provides a scalable and efficient method that could be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.
Rearrangement: It can undergo oxa-[3,3] Cope rearrangement.
Cyclization: Aldol cyclization is another reaction it can participate in.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−)
Rearrangement and Cyclization: ZnBr2 is commonly used as a catalyst.
Major Products
The major products formed from these reactions include various 8-Oxabicyclo[3.2.1]octane derivatives, which can be further functionalized for different applications .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: Similar in structure but contains a nitrogen atom instead of an oxygen atom.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with an oxygen bridge but a different ring structure.
Uniqueness
8-Oxabicyclo[3.2.1]octan-3-ol is unique due to its specific combination of an oxygen bridge and a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]octan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGTZGMKSPXFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172846-34-2 | |
Record name | 8-oxabicyclo[3.2.1]octan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.